
Comprehensive Application Notes and
Protocols: Methyl Nitrite as Reagent in Organic
Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Methyl nitrite

CAS No.: 624-91-9

Cat. No.: S574761

Get Quote

Introduction to Methyl Nitrite as Synthetic Reagent

Methyl nitrite (CH₃ONO) is the simplest alkyl nitrite ester, serving as a valuable reagent in organic

synthesis particularly for diazo transfer and oxime formation reactions. This volatile, yellow-colored gas

(Note: Often described as a gas at room temperature with yellow coloration [1]) requires specialized

handling due to its thermal instability and potential explosiveness, yet offers unique reactivity that makes

it indispensable for specific transformations. Unlike its isomer nitromethane or the related compound methyl

nitrate, methyl nitrite features a nitrite functional group bonded through an oxygen atom (O-N=O), creating

a versatile reagent for introducing nitrogen-containing functional groups. Its applications span

pharmaceutical intermediates, especially in the synthesis of vasodilators and other bioactive molecules, as

well as industrial processes like ethylene glycol production through carbonylation reactions [1] [2].

For research and development scientists working in drug development and fine chemicals synthesis, methyl

nitrite provides a strategic advantage for specific reaction pathways, though its handling requires rigorous

safety protocols. These application notes provide comprehensive information on the properties, synthesis,

handling, and implementation of methyl nitrite in organic synthesis protocols, with detailed experimental

procedures validated through published literature.
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Chemical Identity and Properties

Structural Characteristics and Basic Properties

Methyl nitrite exists as a mixture of cis and trans conformers at room temperature, with the cis form being

approximately 3.13 kJ mol⁻¹ more stable than the trans conformer. The energy barrier to rotation between

these forms is approximately 45.3 kJ mol⁻¹, which has been confirmed through both IR and microwave

spectroscopy studies [1]. This structural complexity influences its reactivity and physical behavior in

synthetic applications.

Table 1: Fundamental Properties of Methyl Nitrite

Property Value/Specification Reference

Molecular Formula CH₃NO₂ [1]

Molar Mass 61.040 g·mol⁻¹ [3]

Appearance Yellow gas at room temperature [1]

Melting Point -16 °C (257 K) [1]

Boiling Point -12 °C (261 K) [1]

Density 0.991 g/cm³ (liquid) [1]

Standard Enthalpy of Formation (ΔfH°liquid) -67.15 ± 0.84 kJ/mol [3]

Enthalpy of Vaporization (ΔvapH°) 22.6 ± 0.2 kJ/mol [3]

Spectral Properties and Identification

Methyl nitrite displays characteristic infrared absorption between 1650-1600 cm⁻¹ (N=O stretch) and

850-800 cm⁻¹ (O-N stretch), which can be used for reaction monitoring. In mass spectrometry, the molecular

ion appears at m/z 61, with major fragments at m/z 31 (CH₃O⁺ and/or CH₂OH⁺) and m/z 30 (NO⁺), the
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relative abundances of which depend on ionization energy and experimental conditions [3] [4]. The

unimolecular dissociation of the methyl nitrite cation has been extensively studied, with research

suggesting isomerization to nitromethane cation structure prior to dissociation in some cases [4].

Synthesis Methods and Optimization

Comparative Synthesis Approaches

Table 2: Comparison of Methyl Nitrite Synthesis Methods

Method Reagents Conditions Advantages Limitations Yield/Purity

In-situ
Generation
(Acid-
Mediated)

NaNO₂,
H₂SO₄,

CH₃OH

0-15°C,
atmospheric

pressure

Simplified setup,
immediate use,

minimal storage

Requires gas
handling, lower

purity,
byproduct

formation

Generated as
needed; suitable

for direct
consumption [5]

Silver Nitrite
Route

AgNO₂,

CH₃I

Solvent

conditions,
~25°C

Higher selectivity

for nitrite over
nitro

Expense of

silver salts,
slower reaction

kinetics

Mixed product

distribution
(nitrite/nitro) [1]

Nitrogen
Dioxide
Route

2 NO₂, 2

CH₃I

Not specified Nitromethane-

free product

Handling of

toxic NO₂,
elemental

iodine
byproduct

Pure methyl

nitrite without
nitromethane

contamination [1]

Industrial
Vapor-Phase

CH₃OH,
NO, O₂

65-100°C,
continuous

flow

Scalable,
continuous

operation

Specialized
equipment

required, high
temperature

High conversion,
integrated

processes [2]

Recommended Laboratory-Scale Synthesis
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The acid-mediated method represents the most practical approach for laboratory-scale synthesis, where

methyl nitrite is generated as needed and consumed immediately in subsequent reactions. This approach

minimizes storage risks while providing adequate yields for synthetic applications. The following protocol is

adapted from established procedures in the literature [5]:

Principle: Concentrated sulfuric acid is added to a cooled suspension of sodium nitrite in aqueous methanol,

generating methyl nitrite gas which can be directly bubbled into reaction mixtures.

Reaction Mechanism:

Procedure:

Prepare a suspension of 83 g (1.2 moles) sodium nitrite in 53 mL methanol and 50 mL water in a
300 mL Erlenmeyer flask.

Separately prepare a cold solution of 32 mL concentrated sulfuric acid in 65 mL water.
Add the acid solution dropwise to the nitrite suspension with occasional swirling to ensure smooth gas

generation.
Maintain the reaction temperature below 15°C during addition (approximately 1 hour).

Direct the generated methyl nitrite gas through a delivery tube into the target reaction mixture.

Critical Process Parameters:

Temperature control: Essential to maintain below 15°C to prevent decomposition
Acid addition rate: Controlled dropwise to regulate gas generation

Equipment: Use amber glassware or work under reduced light to minimize photodecomposition

This method is particularly suitable for reactions where methyl nitrite is consumed immediately, such as in

the formation of oxime compounds [5].

Safety and Handling Protocols

Hazard Assessment and Classification

Methyl nitrite presents multiple significant hazards that require careful management in laboratory and

production environments. It is classified as a toxic asphyxiating gas and a potent cyanotic agent that can

cause methemoglobinemia upon exposure [1]. Additionally, it functions as a strong oxidizing agent and
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represents a heat-sensitive explosive, with sensitivity increasing in the presence of metal oxides. Methyl

nitrite forms explosive mixtures with air and may decompose violently, even under refrigeration conditions

[1].

The compound's thermal instability is well-documented, with decomposition risks increasing substantially

upon heating or in the presence of acid impurities. This decomposition can proceed rapidly, generating toxic

nitrogen oxides and potentially resulting in explosive events. Of particular concern is the formation of

explosive salts when methyl nitrite contacts inorganic bases, requiring careful isolation from alkaline

materials [1].

Risk Mitigation Strategies

Table 3: Safety Protocols for Methyl Nitrite Handling

Hazard Category Preventive Measures Emergency Response

| Thermal/Explosive | - Strict temperature control (<15°C preferred)

Eliminate ignition sources

Use blast shields and remote handling
Avoid friction, impact, static electricity | - Evacuate area immediately

Do not attempt to fight fire if large volume involved
Use remote fire suppression systems | | Toxicological | - Use certified fume hood with minimum face

velocity 0.5 m/s
Wear appropriate respiratory protection if engineering controls inadequate

Install continuous atmospheric monitoring | - Immediate fresh air for exposed individuals
Medical attention for cyanosis/symptomatic individuals

Oxygen therapy as needed | | Storage & Stability | - Generate in-situ and consume immediately
when possible

Store in amber vessels under inert atmosphere if essential
Use minimal quantities

Keep containers cool and vented | - Evacuate area in case of container breach
Implement emergency ventilation

Do not open compromised containers | | Compatibility | - Segregate from acids, bases, metal oxides
Use compatible materials (glass, PTFE, certain steels)

Purge lines with inert gas before and after transfer | - Contain spills with appropriate sorbents
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Flood liquid spills with water to reduce vapor concentration |

Personal Protective Equipment (PPE) Requirements:

Chemical-resistant gloves (nitrile or butyl rubber)
Chemical splash goggles or face shield

Flame-resistant lab coat
Appropriate respiratory protection when engineering controls insufficient

Emergency Preparedness: Laboratories working with methyl nitrite should maintain specific emergency

protocols including:

Immediate evacuation procedures for accidental releases

Specialized spill containment kits
Pre-established communication with emergency services regarding specific hazards

Training drills for personnel covering explosion and toxic exposure scenarios

Applications in Organic Synthesis

Reaction Types and Synthetic Utility

Methyl nitrite serves as a versatile reagent in several important synthetic transformations:

Oxime Formation: Methyl nitrite efficiently converts active methylene compounds and other nucleophilic

carbons to oxime derivatives. For example, it reacts with benzyl cyanide to produce 2-hydroxyimino-2-

phenylacetonitrile in excellent yields (76-82%), a key intermediate for further functionalization [5]. This

transformation proceeds under mild conditions (0-15°C) and demonstrates the reagent's utility for

introducing nitrogen functionality.

Diazo Transfer Reactions: While less common than with other alkyl nitrites, methyl nitrite can participate

in diazo transfer processes, particularly in industrial applications where its gaseous state facilitates

continuous processing.

Industrial Applications: In large-scale chemical manufacturing, methyl nitrite serves as a circulating

intermediate in the production of ethylene glycol from synthesis gas. In these processes, it participates in

catalytic cycles where it is regenerated and reused, demonstrating its value in sustainable chemical
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processing [2]. The compound also finds application in the synthesis of pharmaceutical intermediates such as

phenylpropanolamine [1].

Representative Synthetic Example

The following transformation illustrates a practical application of methyl nitrite in multistep synthesis:

Synthesis of 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile:

This reagent serves as a valuable tert-butoxycarbonylating agent for amino acids and other nucleophiles.

The synthesis begins with the methyl nitrite-mediated formation of an oxime intermediate:

Reaction Sequence:

Generate methyl nitrite according to Section 3.2 procedures

Bubble the gas into a cooled (0°C) solution of benzyl cyanide (117 g, 1.00 mole) and sodium
hydroxide (40.0 g, 1.00 mole) in methanol (300 mL)

Maintain temperature below 15°C during addition
After complete addition, continue stirring for 2 hours

Remove solvent under reduced pressure to obtain the oxime intermediate (111-120 g, 76-82% yield)
Subsequent reaction with phosgene and tert-butanol yields the final BOC-oxime product (59-64%

yield) [5]

This sequence demonstrates the utility of methyl nitrite in constructing sophisticated molecular

architectures with protective group functionality, important in pharmaceutical synthesis.

Experimental Protocols

Detailed Procedure: Oxime Formation with Methyl Nitrite

Title: Synthesis of 2-Hydroxyimino-2-phenylacetonitrile Using Methyl Nitrite

Objective: To prepare 2-hydroxyimino-2-phenylacetonitrile through reaction of benzyl cyanide with in-situ

generated methyl nitrite gas.
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Materials:

Benzyl cyanide (117 g, 1.00 mole)
Sodium hydroxide (40.0 g, 1.00 mole)

Methanol (300 mL, anhydrous)
Sodium nitrite (83 g, 1.20 moles)

Sulfuric acid (concentrated, 32 mL)
Water (deionized, 115 mL total)

Equipment:

1 L round-bottom flask with mechanical stirrer
300 mL Erlenmeyer flask for gas generation

Gas inlet tube extending below liquid surface
Pressure-equalizing dropping funnel (100 mL)

Calcium chloride drying tube
Ice-water bath

Rotary evaporator

Procedure:

Prepare a solution of sodium hydroxide (40.0 g) in methanol (300 mL) in the 1 L round-bottom flask.

Add benzyl cyanide (117 g) to the methanolic sodium hydroxide solution.
Cool the reaction flask to 0°C using an ice-water bath.

Prepare a suspension of sodium nitrite (83 g) in a mixture of methanol (53 mL) and water (50 mL) in
the 300 mL Erlenmeyer flask.

Prepare a cold solution of concentrated sulfuric acid (32 mL) in water (65 mL) in the pressure-
equalizing dropping funnel.

Begin dropwise addition of the acid solution to the nitrite suspension, generating methyl nitrite gas.
Bubble the methyl nitrite gas through the gas inlet tube into the reaction mixture, maintaining the

temperature below 15°C.
Continue addition at a rate that maintains the temperature below 15°C (approximately 1 hour).

After complete addition, continue stirring for an additional 2 hours at 0-15°C.
Remove the methanol under reduced pressure using a rotary evaporator.

Dissolve the residue in water (500 mL) and wash with toluene (2 × 100 mL).
Acidify the aqueous layer with concentrated hydrochloric acid and cool in an ice bath.

Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry.
Obtain 111-120 g (76-82%) of 2-hydroxyimino-2-phenylacetonitrile as a crude product suitable for

most applications.
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Purification Notes: For further purification, recrystallization from hot water yields material melting at 126-

128°C. The product typically consists of a mixture of syn and anti isomers, which may be separated based on

their differential solubility if required [5].

Troubleshooting:

Low yields: Ensure methyl nitrite generation rate is controlled and temperature maintained below

15°C
Product decomposition: Minimize exposure to light and avoid excessive heating during solvent

removal
Isomer ratio variation: Slight changes in experimental conditions (especially temperature during

solvent evaporation) may affect the syn/anti ratio

Experimental Workflow Visualization

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 9 / 13 Tech Support

http://orgsyn.org/demo.aspx?prep=cv6p0199
https://www.smolecule.com/products/s574761?utm_src=pdf-body
https://www.smolecule.com/products/s574761?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Methyl Nitrite Experimental Workflow

Methyl Nitrite Generation

Oxime Formation Reaction

Product Isolation

Start Procedure

Prepare NaNO₂ Suspension
in MeOH/H₂O

Prepare Cold H₂SO₄ Solution

Set Up Reaction Apparatus
with Gas Delivery

Cool Reaction Mixture
to 0°C

Generate Methyl Nitrite
by Acid Addition

Bubble Methyl Nitrite Gas
into Reaction (<15°C)

Stir 2 Hours
at 0-15°C

Remove Solvent
Under Reduced Pressure

Dissolve in H₂O,
Wash with Toluene

Acidify with HCl,
Cool in Ice Bath

Collect Product
by Filtration
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Wash with Cold H₂O
and Dry

Obtain Oxime Product
(76-82% yield)

Click to download full resolution via product page

Storage and Stability Considerations

Short-term Handling: For laboratory use, methyl nitrite should be generated in-situ and consumed

immediately to minimize decomposition risks. When brief storage is unavoidable, maintain under inert

atmosphere at temperatures between 0-5°C in amber vessels to reduce photolytic decomposition [4].

Long-term Storage: Extended storage of methyl nitrite is not recommended due to its inherent instability.

The compound undergoes slow chain reaction decomposition even at room temperature in the dark, with

risks increasing over time. When essential, storage as a liquid under refrigeration with pressure relief is

necessary, though this approach still carries significant risks [1] [4].

Decomposition Products: Decomposition primarily yields nitrogen oxides and methanol, with potential

formation of more complex secondary products. The presence of acid impurities accelerates decomposition,

emphasizing the need for pure reagents and clean glassware [1].

Monitoring and Disposal: Containers of stored methyl nitrite should be regularly inspected for pressure

buildup or discoloration. Unused material should be carefully destroyed by slowly bubbling through a basic

solution (e.g., 10% NaOH) in a well-ventilated hood, with appropriate scrubbing of off-gases.
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Conclusion

Methyl nitrite represents a specialized but valuable reagent in organic synthesis, particularly for

introducing nitrogen functionality through oxime formation and related transformations. Its utility in

pharmaceutical intermediate synthesis and industrial processes must be balanced against significant handling

challenges, including thermal instability, toxicity, and explosive potential.

Successful implementation requires rigorous adherence to safety protocols, particularly temperature control,

use of appropriate engineering controls, and avoidance of incompatible materials. The in-situ generation

method provides the safest approach for laboratory-scale applications, eliminating the need to store and

handle the pure compound.

For research and development scientists, methyl nitrite offers unique reactivity that can enable synthetic

routes difficult to achieve with alternative reagents. When employed with appropriate precautions and

understanding of its properties, it serves as a powerful tool for constructing nitrogen-containing molecular

architectures with applications across medicinal chemistry and fine chemicals production.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b574761#methyl-nitrite-organic-synthesis-reagent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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